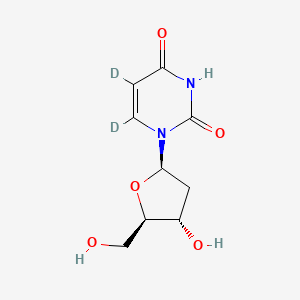

2'-Deoxyuridine-5,6-D2

説明

2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It belongs to a class of compounds known as Pyrimidine 2’-deoxyribonucleosides . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group .

Synthesis Analysis

The synthesis of 2′-deoxyuridine-5′-triphosphate derivatives involves bearing linkers of varying length, bulk, and flexibility, at position 5 of the pyrimidine base . Nucleotide analogues with terminal functional groups are of interest due to their application potential for the functional labelling of DNA strands .Chemical Reactions Analysis

The metabolic pathways of 2’-Deoxyuridine involve its conversion to deoxyuridine triphosphate during DNA synthesis . It can also be inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase) .Physical and Chemical Properties Analysis

The average weight of 2’-Deoxyuridine is 228.202 and its monoisotopic mass is 228.074621504 . Its chemical formula is C9H12N2O5 .科学的研究の応用

Cell Turnover Kinetics

5-Bromo-2′-deoxyuridine (BrdU) is commonly used to measure cell turnover in vivo. A mathematical model was developed to quantify cell proliferation and loss, illustrating its application in assessing T lymphocyte turnover in both uninfected and SIV-infected rhesus macaques (Bonhoeffer et al., 2000).

Stem Cell Research

Exposure of neural stem cells to BrdU resulted in a loss of stem cell markers and glial differentiation, accompanied by a rapid loss of global DNA CpG methylation. This suggests caution in the use of BrdU in stem cell research and highlights its potential in differentiation therapy (Schneider & d’Adda di Fagagna, 2012).

Antiviral Research

Research into novel 5-substituted pyrimidine nucleosides based on the nucleoside 5-formyl-2'-deoxyuridine demonstrated significant antiviral activity against orthopoxviruses, highlighting its potential in biodefense against smallpox (Fan et al., 2006).

Photocyclization Chemistry

The synthesis and photocyclization chemistry of 5-phenylthio-2'-deoxyuridine in duplex DNA opens new avenues for the preparation of DNA with an extended pi system, which has implications for biotechnology and therapeutic applications (Zeng et al., 2006).

Conformational Analysis

A comprehensive conformational analysis of 2'-deoxyuridine provided insights into the geometric, vibrational, and energetic features of intramolecular H-bonds, contributing to our understanding of DNA structure and function (Yurenko et al., 2008).

Radiosensitization

Studies on electrophilic 5-substituted uracils proposed as potential radiosensitizers identified candidates with better characteristics than existing radiosensitizers, opening new paths for anticancer treatment (Makurat et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-AQAQJVFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

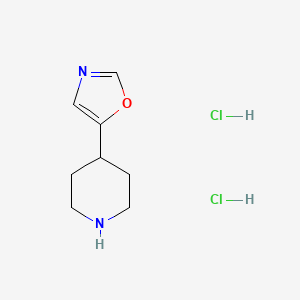

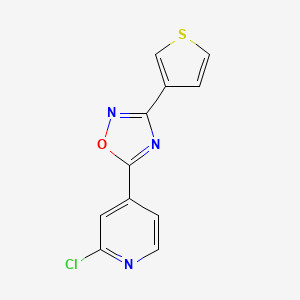

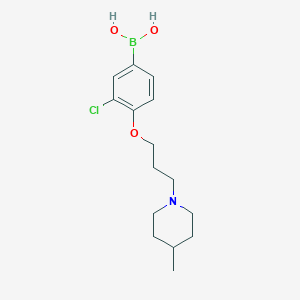

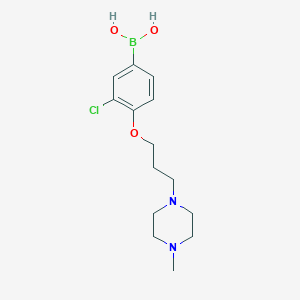

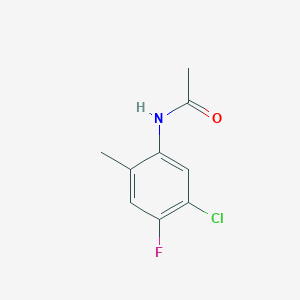

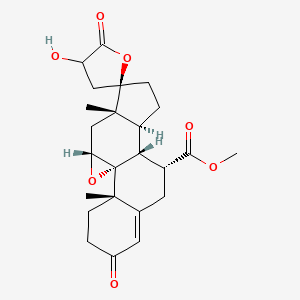

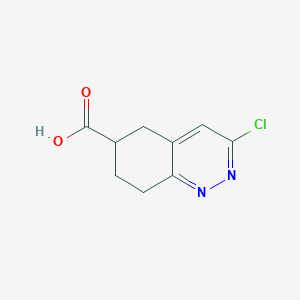

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)

![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)